

Spectroscopic and Synthetic Profile of Ethyl Oxo(2-oxocyclohexyl)acetate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl oxo(2-oxocyclohexyl)acetate

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This technical guide provides a comprehensive overview of the spectroscopic data for **ethyl oxo(2-oxocyclohexyl)acetate** (CAS 5396-14-5), a valuable building block in organic synthesis. Due to the limited availability of directly published experimental spectra for this specific compound, this guide combines available data from spectral databases with theoretical predictions based on its chemical structure and analysis of analogous compounds. This document aims to serve as a valuable resource for the characterization and utilization of this compound in research and development.

Chemical Structure and Properties

- IUPAC Name: ethyl 2-oxo-2-(2-oxocyclohexyl)acetate[1]
- Molecular Formula: C₁₀H₁₄O₄[1][2]
- Molecular Weight: 198.22 g/mol [2]
- CAS Number: 5396-14-5[1]

Spectroscopic Data

The following sections summarize the key spectroscopic data for **ethyl oxo(2-oxocyclohexyl)acetate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Experimentally obtained NMR data for this specific compound is not readily available in the public domain. The following tables present predicted chemical shifts based on the analysis of its structure and comparison with similar compounds.

Table 1: Predicted ^1H NMR Spectroscopic Data (CDCl_3 , 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 4.25	Quartet (q)	2H	-O-CH ₂ -CH ₃
~ 3.50	Triplet (t)	1H	-CO-CH-(C=O)-
~ 2.50 - 2.30	Multiplet (m)	2H	Cyclohexanone CH ₂ adjacent to C=O
~ 2.10 - 1.60	Multiplet (m)	6H	Cyclohexanone - (CH ₂) ₃ -
~ 1.30	Triplet (t)	3H	-O-CH ₂ -CH ₃

Table 2: Predicted ^{13}C NMR Spectroscopic Data (CDCl_3 , 100 MHz)

Chemical Shift (δ) ppm	Assignment
~ 208.0	Cyclohexanone C=O
~ 192.0	α -Keto C=O
~ 162.0	Ester C=O
~ 62.0	-O-CH ₂ -CH ₃
~ 50.0	-CO-CH-(C=O)-
~ 42.0	Cyclohexanone CH ₂ adjacent to C=O
~ 28.0 - 24.0	Other Cyclohexanone CH ₂ carbons
~ 14.0	-O-CH ₂ -CH ₃

Infrared (IR) Spectroscopy

Note: A specific experimental IR spectrum for **ethyl oxo(2-oxocyclohexyl)acetate** is not readily available. The predicted characteristic absorption bands are listed below based on the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 2940, ~ 2860	Medium	C-H stretch (aliphatic)
~ 1740	Strong	C=O stretch (ester)
~ 1715	Strong	C=O stretch (cyclohexanone)
~ 1680	Strong	C=O stretch (α-keto group)
~ 1250 - 1000	Strong	C-O stretch (ester)

Mass Spectrometry (MS)

While a full experimental mass spectrum is not available, data from PubChem indicates that the most abundant fragment ion (base peak) in the GC-MS analysis is observed at a mass-to-charge ratio (m/z) of 125.^[1] Predicted collision cross-section data for various adducts are also available.^[3]

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Possible Fragment Ion
198	$[M]^+$ (Molecular ion)
170	$[M - CO]^+$ or $[M - C_2H_4]^+$
153	$[M - OCH_2CH_3]^+$
125	$[M - COOCH_2CH_3]^+$ (Likely base peak)[1]
97	$[C_6H_9O]^+$ (Fragment from cyclohexanone ring)
73	$[COOCH_2CH_3]^+$
55	$[C_4H_7]^+$ or $[C_3H_3O]^+$

Experimental Protocols

A detailed experimental protocol for the synthesis of **ethyl oxo(2-oxocyclohexyl)acetate** is not explicitly published. However, a plausible and commonly employed method is the Claisen condensation of cyclohexanone with diethyl oxalate, catalyzed by a strong base.

Proposed Synthesis of Ethyl Oxo(2-oxocyclohexyl)acetate

This proposed synthesis is based on established chemical principles for similar transformations.

Reaction Scheme:

Cyclohexanone + Diethyl Oxalate $\xrightarrow{\text{(Base, e.g., NaH or NaOEt)}}$ **Ethyl oxo(2-oxocyclohexyl)acetate**

Materials:

- Cyclohexanone
- Diethyl oxalate
- Sodium hydride (NaH) or Sodium ethoxide (NaOEt)

- Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether, or Ethanol)
- Hydrochloric acid (for workup)
- Ethyl acetate (for extraction)
- Brine
- Anhydrous sodium sulfate or magnesium sulfate

Procedure:

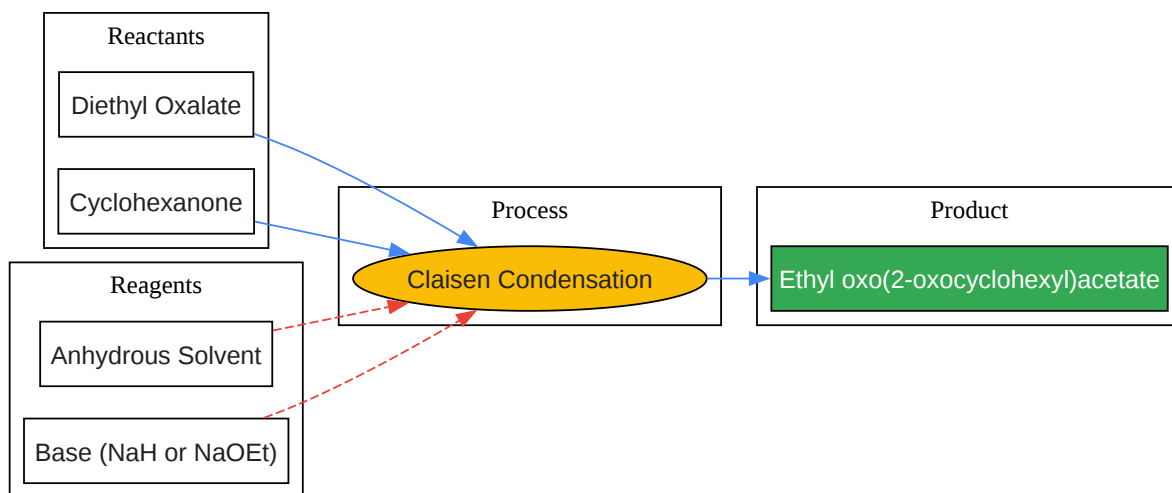
- A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of sodium hydride or a solution of sodium ethoxide in the chosen anhydrous solvent.
- A solution of cyclohexanone and diethyl oxalate in the anhydrous solvent is added dropwise to the base suspension/solution at a controlled temperature (typically 0 °C to room temperature).
- After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to reflux for a specified time to ensure the completion of the reaction, which can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction is cooled in an ice bath and quenched by the slow addition of dilute hydrochloric acid to neutralize the excess base.
- The aqueous layer is extracted with ethyl acetate.
- The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate or magnesium sulfate.
- The solvent is removed under reduced pressure using a rotary evaporator.
- The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure **ethyl oxo(2-oxocyclohexyl)acetate**.

Spectroscopic Analysis Protocol

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a 300 or 400 MHz spectrometer using deuterated chloroform (CDCl_3) as the solvent and tetramethylsilane (TMS) as an internal standard.
- IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) plates.
- Mass Spectrometry: Mass spectral data are acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

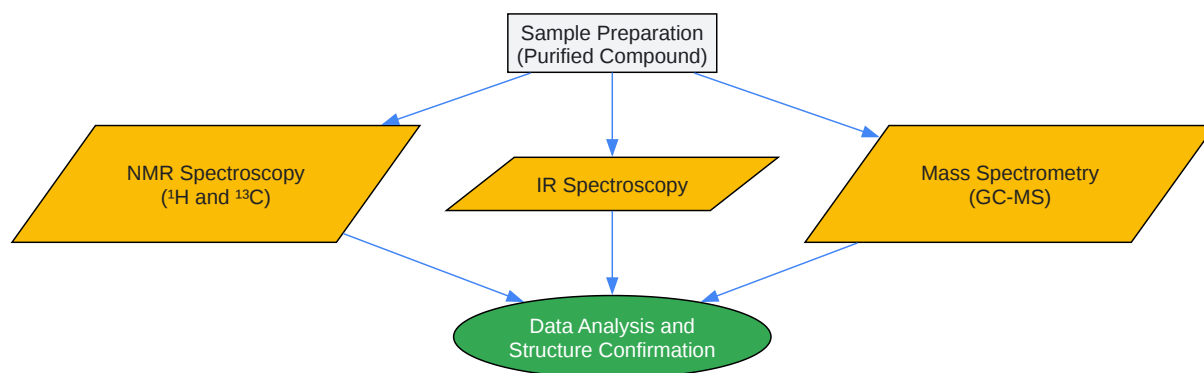
Visualizations

The following diagrams illustrate the proposed synthesis pathway and the general workflow for spectroscopic analysis.



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Caption: Proposed synthesis of **ethyl oxo(2-oxocyclohexyl)acetate**.



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Caption: General workflow for spectroscopic analysis.

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References

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